molecular formula C14H14ClN3O3 B5305246 N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea

N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No. B5305246
M. Wt: 307.73 g/mol
InChI Key: OUJXLKAGLVNDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CDU is a potent inhibitor of plant growth and has been used to study the physiological and biochemical effects of plant growth regulators.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell growth and proliferation. Inhibition of DHODH by N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea leads to a depletion of pyrimidine nucleotides, resulting in a cessation of cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth of plant roots and shoots, reduces chlorophyll content, and alters the expression of genes involved in plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea also affects the metabolism of carbohydrates and amino acids in plants.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is its potency as a plant growth inhibitor, making it a useful tool for studying plant growth and development. However, N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also toxic to animals and humans, and caution must be taken when handling the compound. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is also relatively expensive and may not be readily available in some research settings.

Future Directions

For N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea research include the development of analogs with improved potency and selectivity, as well as potential applications in weed control and disease treatment.

Synthesis Methods

N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea is synthesized by reacting 5-chloro-2-pyridinylamine with 2,4-dimethoxyphenyl isocyanate in the presence of a base. The reaction yields N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea as a white crystalline solid with a melting point of 169-171°C.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has been widely used in scientific research to investigate the physiological and biochemical effects of plant growth regulators. It has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant growth and development. N-(5-chloro-2-pyridinyl)-N'-(2,4-dimethoxyphenyl)urea has also been used to study the effects of plant hormones such as auxins and cytokinins on plant growth and development.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-20-10-4-5-11(12(7-10)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJXLKAGLVNDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea

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